molecular formula C22H22N4O4 B2396100 N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235644-86-6

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2396100
CAS No.: 1235644-86-6
M. Wt: 406.442
InChI Key: KOLZKUMUKSZFTR-UHFFFAOYSA-N
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Description

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyridine-3-carboxylic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
  • 1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
  • 3-[1-(7-Methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

Uniqueness

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-20(21(28)25-17-5-3-9-23-14-17)24-13-15-7-10-26(11-8-15)22(29)19-12-16-4-1-2-6-18(16)30-19/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLZKUMUKSZFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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